molecular formula C13H13BrN2O B5713720 2-bromo-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide

2-bromo-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide

Cat. No. B5713720
M. Wt: 293.16 g/mol
InChI Key: KCASDQSHCSIWOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for studying biological processes and as a potential therapeutic agent. In

Mechanism of Action

The mechanism of action of 2-bromo-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide is not fully understood, but it is believed to act as an inhibitor of protein kinases. Specifically, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in a variety of cellular processes, including cell growth and proliferation. By inhibiting this protein kinase, 2-bromo-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide may have potential therapeutic effects in a variety of disease states.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromo-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of CK2 in cancer cells, which may lead to decreased cell growth and proliferation. In vivo studies have shown that this compound can have anti-inflammatory effects and may have potential therapeutic effects in Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-bromo-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide in lab experiments is its specificity for protein kinases, which allows for targeted inhibition of specific cellular processes. Additionally, this compound has been shown to have low toxicity and high solubility, which makes it a useful tool in a variety of experimental settings. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in some research settings.

Future Directions

There are a number of potential future directions for research involving 2-bromo-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide. One area of research could focus on the development of more potent and selective inhibitors of CK2, which may have even greater therapeutic potential. Additionally, this compound could be further studied for its potential use in treating other disease states, including cancer and inflammatory diseases. Finally, research could focus on developing new synthetic methods for producing this compound, which may lead to increased availability and decreased cost.
In conclusion, 2-bromo-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide is a promising compound with a variety of potential scientific research applications. Its specificity for protein kinases and low toxicity make it a useful tool in a variety of experimental settings, and its potential therapeutic effects make it an exciting area of research for the future.

Synthesis Methods

The synthesis of 2-bromo-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide involves the reaction of 2-bromo-5-nitrobenzoic acid with 2,5-dimethylpyrrole in the presence of a catalyst. The resulting product is then reduced to yield the final compound. This synthesis method has been well-documented in the scientific literature and has been shown to yield high purity and yield of the final product.

Scientific Research Applications

2-bromo-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide has been used in a variety of scientific research applications. One of the most promising applications of this compound is as a tool for studying biological processes. Specifically, this compound has been used to study the role of protein kinases in cancer cells. Additionally, this compound has been shown to have potential therapeutic effects, including as an anti-inflammatory agent and as a potential treatment for Alzheimer's disease.

properties

IUPAC Name

2-bromo-N-(2,5-dimethylpyrrol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O/c1-9-7-8-10(2)16(9)15-13(17)11-5-3-4-6-12(11)14/h3-8H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCASDQSHCSIWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1NC(=O)C2=CC=CC=C2Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide

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